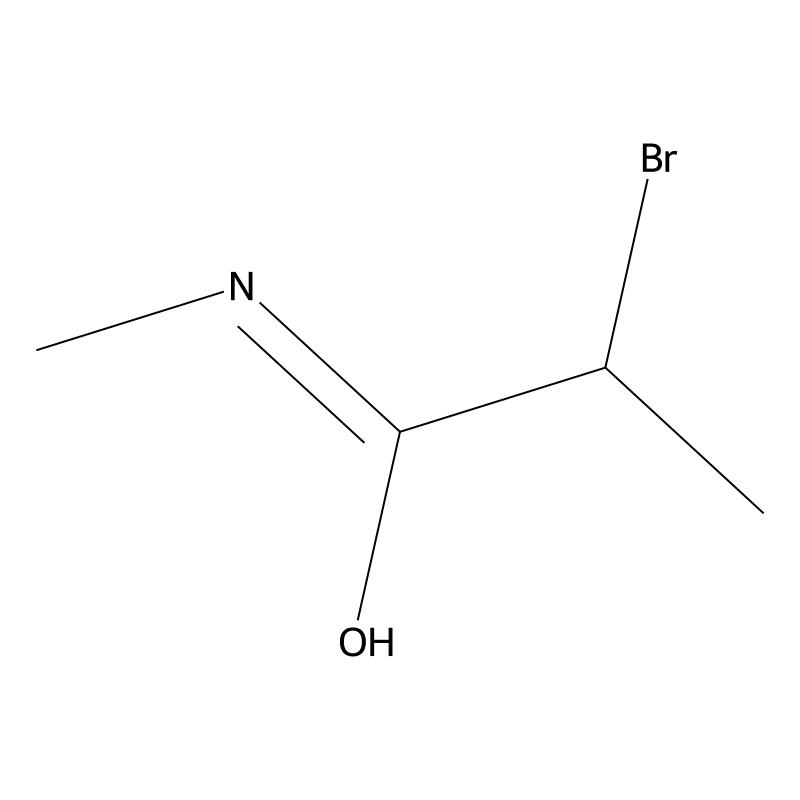2-Bromo-N-methylpropanamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Organic Synthesis
Summary of the Application: 2-Bromo-N-methylpropanamide is used in the field of organic synthesis . It’s particularly used in the conversion of phenols to anilines .
Methods of Application or Experimental Procedures: In a typical procedure, a flask is charged with aqueous ammonium hydroxide and water. The flask is fitted with a thermometer, pressure-equalizing dropping funnel, and equipped with a mechanical stirrer . Stirring is continued for 1 h after the addition is complete, with the temperature of the reaction mixture maintained between 0 and 5 °C . The resulting white precipitate is collected by filtration on a glass filter funnel and washed three times with water .
Results or Outcomes Obtained: The result of this process is the production of 2-Bromo-2-methylpropanamide . The yield of this process is typically between 91.4–93.8% .
2-Bromo-N-methylpropanamide is an organic compound with the molecular formula C4H8BrNO. It features a bromine atom attached to the second carbon of a propanamide structure, along with a methyl group on the nitrogen atom. This compound is classified as a bromoamide and is characterized by its unique molecular structure, which influences its chemical behavior and potential applications in various fields.
Due to the lack of specific research, the mechanism of action of 2-Bromo-N-methylpropanamide is unknown. Carboxamides can interact with biological systems through various mechanisms depending on their structure. Some amides can act as enzyme inhibitors, while others can bind to specific receptors [].
The synthesis of 2-Bromo-N-methylpropanamide can be achieved through several methods:
- From 2-Bromoisobutyryl Bromide and Methylamine: This method involves reacting 2-bromoisobutyryl bromide with methylamine in a solvent like dichloromethane at controlled temperatures (from -10 °C to room temperature) to yield the desired amide .
- Alternative Routes: Other synthetic routes may involve variations in starting materials or reaction conditions, including the use of different solvents or catalysts to optimize yield and purity .
2-Bromo-N-methylpropanamide finds applications primarily in the fine chemical industry. Its utility includes:
- Raw Material for Synthesis: It serves as an intermediate in the synthesis of various organic compounds, particularly those used in pharmaceuticals and agrochemicals.
- Modification of Polymers: The compound can be employed in modifying fibers and plastics, enhancing their properties for specific applications.
- Electrochemical
Interaction studies involving 2-Bromo-N-methylpropanamide focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthetic chemistry and its potential biological interactions. For instance, studies have demonstrated that similar bromoamides undergo elimination reactions under basic conditions, leading to significant structural transformations that could be harnessed in organic synthesis .
Several compounds share structural similarities with 2-Bromo-N-methylpropanamide. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromo-2-methylpropanamide | C4H8BrNO | Similar structure; used as an intermediate |
| 2-Bromo-N,N-dimethylpropanamide | C5H10BrNO | Contains two methyl groups; broader applications in pharmaceuticals |
| N-Methyl-2-bromopropanamide | C4H8BrN | Lacks carbonyl functionality; different reactivity profile |
| 2-Bromo-3-methylbutanamide | C5H10BrNO | Larger carbon chain; altered physical properties |
These compounds exhibit varying degrees of reactivity and application potential due to differences in their molecular structure and functional groups. The presence of additional methyl groups or variations in carbon chain length can significantly influence their chemical behavior and biological activity.








